molecular formula C15H14F2 B1424346 4-(Difluorophenylmethyl)-1,2-dimethylbenzene CAS No. 1204295-84-0

4-(Difluorophenylmethyl)-1,2-dimethylbenzene

Cat. No.: B1424346
CAS No.: 1204295-84-0
M. Wt: 232.27 g/mol
InChI Key: MRMOJARJBMVIBG-UHFFFAOYSA-N
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Description

4-(Difluorophenylmethyl)-1,2-dimethylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a dimethylbenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the aromatic ring under specific conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the transfer and ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced reactors and continuous flow systems to achieve efficient and cost-effective synthesis. The choice of reagents and catalysts is optimized to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(Difluorophenylmethyl)-1,2-dimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzoic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

4-(Difluorophenylmethyl)-1,2-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluorophenylmethyl)-1,2-dimethylbenzene involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

4-[difluoro(phenyl)methyl]-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2/c1-11-8-9-14(10-12(11)2)15(16,17)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMOJARJBMVIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=CC=C2)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259120
Record name 4-(Difluorophenylmethyl)-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-84-0
Record name 4-(Difluorophenylmethyl)-1,2-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluorophenylmethyl)-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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